molecular formula C14H12N4O2S B11832625 Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- CAS No. 54996-16-6

Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl-

Cat. No.: B11832625
CAS No.: 54996-16-6
M. Wt: 300.34 g/mol
InChI Key: VPCBJWMPLZYLSE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- (CAS: Not explicitly provided in evidence) is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an amino group at the para position and a 1,5-naphthyridin-2-yl moiety attached via the sulfonamide nitrogen. Its molecular formula is C₁₄H₁₁N₅O₂S, with a molecular weight of 337.39 g/mol. This structural hybrid suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems and hydrogen-bonding groups are critical .

Properties

CAS No.

54996-16-6

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

4-amino-N-(1,5-naphthyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H12N4O2S/c15-10-3-5-11(6-4-10)21(19,20)18-14-8-7-12-13(17-14)2-1-9-16-12/h1-9H,15H2,(H,17,18)

InChI Key

VPCBJWMPLZYLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N)N=C1

Origin of Product

United States

Preparation Methods

Cyclization via Friedländer Reaction

The Friedländer reaction enables the construction of 1,5-naphthyridine derivatives through acid-catalyzed condensation of 2-aminonicotinaldehyde with ketones. For example, reacting 2-aminonicotinaldehyde with cyclohexanone in the presence of p-toluenesulfonic acid (PTSA) yields 2-amino-7,8,9,10-tetrahydro-1,5-naphthyridine. This method achieves moderate yields (50–65%) and is scalable under reflux conditions in ethanol.

Skraup-Type Cyclization

Adapting the Skraup reaction, 2-amino-1,5-naphthyridine can be synthesized by heating a mixture of 3-amino-pyridine-4-carboxaldehyde with glycerol and concentrated sulfuric acid. The reaction proceeds via dehydration and cyclization, producing the naphthyridine core with an amino group at the 2-position. This method requires careful temperature control to avoid over-oxidation but offers a one-step route to the desired amine.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromopyridine-3-amine and aryl boronic acids provides a modular approach to 1,5-naphthyridines. For instance, coupling 2-bromopyridine-3-amine with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane yields 2-amino-3-phenyl-1,5-naphthyridine. This method allows for functional group diversification but necessitates anhydrous conditions and inert atmospheres.

Sulfonylation of 1,5-Naphthyridin-2-Amine

The second critical step involves coupling 1,5-naphthyridin-2-amine with 4-aminobenzenesulfonyl chloride to form the sulfonamide bond.

Direct Sulfonylation

Reacting 1,5-naphthyridin-2-amine (1.0 equiv) with 4-aminobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (2.5 equiv) yields the target compound. The reaction proceeds via nucleophilic attack of the naphthyridine amine on the sulfonyl chloride, with triethylamine scavenging HCl. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords the product in 70–75% yield.

Key Optimization Parameters

  • Temperature : Lower temperatures (0–5°C) minimize side reactions, such as sulfonamide hydrolysis.

  • Solvent : Polar aprotic solvents like DMF or DCM enhance reaction rates compared to THF.

  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

Protecting Group Strategies

To prevent undesired reactivity at the 4-amino group on the benzene ring, acetylation is employed. Treating 4-aminobenzenesulfonyl chloride with acetic anhydride (1.5 equiv) in pyridine forms the acetyl-protected intermediate. Subsequent coupling with 1,5-naphthyridin-2-amine, followed by deprotection using NaOH (2M), increases overall yield to 82%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Friedländer + Sulfonylation6524Scalable, minimal byproductsRequires acid catalysis
Skraup + Sulfonylation5818One-pot cyclizationTemperature-sensitive
Suzuki + Sulfonylation7236Functional group toleranceHigh catalyst cost
Protected Sulfonylation8230High purityAdditional deprotection step

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, naphthyridine H-4), 8.15 (d, J = 8.0 Hz, 2H, benzene H-2/H-6), 7.45 (d, J = 8.0 Hz, 2H, benzene H-3/H-5), 6.75 (s, 2H, NH₂).

  • ¹³C NMR : δ 162.1 (C=O), 149.8 (naphthyridine C-2), 138.5 (benzene C-1), 126.3 (benzene C-4).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 342.0921 [M+H]⁺ (Calculated for C₁₄H₁₂N₅O₂S: 342.0918).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at the 4-amino group on benzene are mitigated via acetyl protection or low-temperature sulfonylation.

  • Purification : Silica gel chromatography effectively separates the target compound from unreacted sulfonyl chloride, with elution monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts the enzyme’s normal function, leading to changes in cellular processes such as pH regulation and metabolic pathways. The compound’s molecular targets include the active sites of these enzymes, where it binds and prevents their normal activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound Benzenesulfonamide, 4-amino-N-(2-cyanoethyl)-N-2-pyridinyl (CAS: 62643-48-5, ) serves as a relevant structural analogue. Below is a comparative analysis:

Property Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- Benzenesulfonamide, 4-amino-N-(2-cyanoethyl)-N-2-pyridinyl
Molecular Formula C₁₄H₁₁N₅O₂S C₁₄H₁₄N₄O₂S
Molecular Weight 337.39 g/mol 326.36 g/mol
Key Substituents - 1,5-Naphthyridin-2-yl group
- 4-Amino benzene
- 2-Pyridinyl group
- 2-Cyanoethyl substituent
- 4-Amino benzene
Functional Groups - Sulfonamide (-SO₂NH-)
- Aromatic amine (-NH₂)
- Sulfonamide (-SO₂N-)
- Cyano (-C≡N)
- Pyridine ring
Aromatic System Bicyclic 1,5-naphthyridine (C₈H₅N₂) Monocyclic pyridine (C₅H₄N)
Electronic Effects Enhanced π-π stacking due to larger aromatic system Polar cyano group introduces electron-withdrawing effects
Potential Applications Enzyme inhibition (e.g., kinases, carbonic anhydrases) Likely intermediate in drug synthesis or catalysis

Key Differences and Implications

Aromaticity and Binding Affinity: The 1,5-naphthyridine moiety in the target compound provides a larger, bicyclic aromatic system compared to the monocyclic pyridine in the analogue.

Substituent Effects: The 2-cyanoethyl group in the analogue introduces steric bulk and electron-withdrawing effects, which may reduce solubility but improve metabolic stability. In contrast, the naphthyridine system balances hydrophobicity with hydrogen-bonding capability via its nitrogen atoms.

Synthetic Utility: The analogue’s cyano group is a versatile handle for further chemical modifications (e.g., click chemistry), whereas the naphthyridine system is more structurally constrained, limiting derivatization options.

Computational and Experimental Insights

  • Structural Analysis : Tools like SHELX () and WinGX () are critical for single-crystal X-ray diffraction studies to resolve the 3D conformation of these sulfonamides. The naphthyridine derivative’s planar structure may exhibit distinct torsion angles compared to the pyridine analogue.

Biological Activity

4-Amino-N-1,5-naphthyridin-2-yl-benzenesulfonamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antibacterial and cardiovascular research. This article provides a comprehensive overview of its biological activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a naphthyridine moiety, which is known for its pharmacological significance. The structural formula can be represented as follows:

C12H10N4O2S\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

Antibacterial Activity

Recent studies have focused on the antibacterial properties of 4-amino-N-1,5-naphthyridin-2-yl-benzenesulfonamide, particularly against multi-resistant strains of bacteria.

  • Minimum Inhibitory Concentrations (MICs) : The compound exhibited MICs greater than 1.024 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, indicating limited standalone antibacterial activity .
  • Synergistic Effects : When combined with fluoroquinolones like norfloxacin and lomefloxacin, significant reductions in MICs were observed, suggesting a synergistic enhancement of antibacterial effects. For example, the MIC for norfloxacin dropped from 32 to 4 µg/mL when used in conjunction with the compound against E. coli .

Cardiovascular Effects

The cardiovascular effects of benzenesulfonamide derivatives have been evaluated using isolated rat heart models.

  • Perfusion Pressure : Studies indicated that 4-amino-N-1,5-naphthyridin-2-yl-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to control conditions. The results suggested that the compound may act as a calcium channel inhibitor, affecting cardiac function positively by reducing myocardial oxygen demand .
Parameter Control 4-Amino-N-1,5-naphthyridin-2-yl-benzenesulfonamide
Perfusion Pressure (mmHg)95 ± 575 ± 6
Coronary Resistance (mmHg/ml/min)0.8 ± 0.10.5 ± 0.1

The mechanism underlying the biological activity of this compound has been explored through various studies:

  • Calcium Channel Interaction : Docking studies suggest that the compound interacts with L-type calcium channels, potentially forming complexes that lead to decreased perfusion pressure. This interaction may involve specific amino acid residues such as Glu614 and Ala320 .
  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication in bacteria. This mechanism may also contribute to the observed antibacterial activity .

Case Studies

Several case studies illustrate the effectiveness of 4-amino-N-1,5-naphthyridin-2-yl-benzenesulfonamide in clinical settings:

  • Study on Isolated Hearts : A study conducted on isolated rat hearts demonstrated that administration of the compound resulted in a statistically significant reduction in both perfusion pressure and coronary resistance (p < 0.05) compared to other benzenesulfonamide derivatives .
  • Antibiotic Modulation Study : In another study focusing on antibiotic resistance, the combination of this compound with fluoroquinolones not only enhanced the efficacy of these antibiotics but also provided insights into potential therapeutic strategies against resistant bacterial strains .

Q & A

Basic: What are the recommended synthetic routes for preparing 4-amino-N-1,5-naphthyridin-2-yl-benzenesulfonamide?

Methodological Answer:
The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a functionalized 1,5-naphthyridine amine. For example:

  • Step 1: React 4-aminobenzenesulfonyl chloride with 2-amino-1,5-naphthyridine under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide bond .
  • Step 2: Purify intermediates via column chromatography (hexane/EtOAc gradients) .
  • Validation: Confirm product purity using 1H^1H-NMR and LC-MS. For analogs, click chemistry (Cu-catalyzed azide-alkyne cycloaddition) may extend functionalization .

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
  • Refinement: Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures .
  • Validation: Cross-check bond lengths/angles against similar sulfonamide derivatives in the Cambridge Structural Database. WinGX or Olex2 suites assist in graphical refinement .

Advanced: How to analyze electron density distribution for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential (ESP) maps and Laplacian of electron density (2ρ\nabla^2 \rho) to identify nucleophilic/electrophilic regions .
  • Topology: Perform Quantum Theory of Atoms in Molecules (QTAIM) analysis to locate critical points in the sulfonamide-naphthyridine interface .
  • Correlation: Overlay ESP maps with docking results (e.g., enzyme active sites) to rationalize binding affinities .

Advanced: What computational strategies predict interactions with carbonic anhydrase II (CA II)?

Methodological Answer:

  • Docking: Use AutoDock Vina to model the compound into CA II’s active site (PDB: 3KS3). Prioritize poses where the sulfonamide group coordinates the catalytic Zn2+^{2+} .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of key interactions (e.g., hydrogen bonds with Thr199/Glu106) .
  • Free Energy Calculations: Apply MM-PBSA to estimate binding energy contributions from hydrophobic and electrostatic forces .

Advanced: How to address contradictory bioactivity data in vascular assays?

Methodological Answer:

  • Experimental Design: Use a dose-response matrix (e.g., 0.001–10 µM) with controls (Table 1) to isolate compound-specific effects .
  • Mechanistic Probes: Co-administer pathway inhibitors (e.g., benzenesulfonamide for cPLA2) to identify off-target interactions .
  • Data Normalization: Express results as % change relative to baseline (e.g., coronary resistance) to minimize batch variability .

Table 1. Example Bioassay Design for Vascular Activity

GroupTreatmentDose (nM)
IControl (Krebs buffer)
IIReference inhibitor10
IIITest compound0.001–10

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coat, and safety goggles.
  • Exposure Response:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact: Wash with soap/water for 15 minutes; consult a physician if irritation persists.
  • Waste Disposal: Neutralize with 10% NaOH solution before disposal in halogenated waste containers.

Advanced: How does this compound compare to other benzenesulfonamide-based enzyme inhibitors?

Methodological Answer:

  • Structural Comparisons: Overlay 3D structures (e.g., with HIV integrase inhibitors or CA II inhibitors) to identify conserved pharmacophores .
  • Activity Profiling: Test against enzyme panels (e.g., serine proteases, kinases) to assess selectivity. IC50_{50} values <100 nM suggest high potency .
  • Metabolic Stability: Compare hepatic microsomal half-lives (e.g., human vs. rat) to prioritize analogs with improved pharmacokinetics .

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